(-)-Verbenene
CAS No.:
Cat. No.: VC17996697
Molecular Formula: C10H14
Molecular Weight: 134.22 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C10H14 | 
|---|---|
| Molecular Weight | 134.22 g/mol | 
| IUPAC Name | (1S,5S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene | 
| Standard InChI | InChI=1S/C10H14/c1-7-4-5-8-6-9(7)10(8,2)3/h4-5,8-9H,1,6H2,2-3H3/t8-,9-/m1/s1 | 
| Standard InChI Key | YOQFOABVDRBYCG-RKDXNWHRSA-N | 
| Isomeric SMILES | CC1([C@H]2C[C@@H]1C(=C)C=C2)C | 
| Canonical SMILES | CC1(C2CC1C(=C)C=C2)C | 
Introduction
Chemical Identity and Physical Properties of (-)-Verbenone
Structural and Stereochemical Characteristics
(-)-Verbenone (IUPAC name: (1R-cis)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one) is a bicyclic monoterpenoid with two enantiomers: (-)-S-verbenone and (+)-R-verbenone . The (-)-S enantiomer predominates in biological systems due to its biosynthesis from (-)-α-pinene, a major component of conifer resin . Key physicochemical properties include:
| Property | Value | Source | 
|---|---|---|
| Molecular Weight | 150.22 g/mol | |
| Boiling Point | 227–228 °C | |
| Density | 0.975 g/mL at 20 °C | |
| Refractive Index | ||
| Optical Rotation | 
The enantiomeric ratio of verbenone varies geographically and depends on host tree α-pinene composition . For example, male Dendroctonus frontalis beetles in the southeastern U.S. produce (-)-verbenone at 20–80% purity, reflecting local α-pinene profiles .
Synthesis Pathways
(-)-Verbenone is synthesized via two primary routes:
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Autoxidation of α-Pinene: Aerobic oxidation of (-)-α-pinene yields verbenol intermediates, which further oxidize to (-)-verbenone. This process occurs spontaneously in resin ducts of Pinus and Picea species .
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Microbial Conversion: Gut microbiota of bark beetles, including Pseudomonas and Serratia species, catalyze verbenol-to-verbenone oxidation. Antibiotic suppression in Dendroctonus valens reduces verbenone production by 60–80%, underscoring microbial reliance .
 
Ecological Roles in Bark Beetle Behavior
Antiaggregation Pheromone Mechanisms
(-)-Verbenone serves as a universal repellent across 23 bark beetle species, disrupting aggregation by masking attractant pheromones like ipsdienol . Key behavioral responses include:
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Dispersal: At 0.1–1.0 μg/mL air concentrations, (-)-verbenone reduces Ips typographus attraction to host trees by 70–90% .
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Mating Regulation: Male Dendroctonus ponderosae release (-)-verbenone post-mating, signaling resource depletion to conspecifics .
 
Host Tree Interactions
Conifers upregulate (-)-verbenone synthesis during biotic stress. For example, Picea abies turpentine oil increases verbenone content from 0.2% to 50% within 20 days of bark beetle attack . This induced defense deters secondary infestations but is ineffective against primary attackers like D. frontalis .
| Formulation | Verbenone Load | Release Rate (30°C) | Field Lifespan | 
|---|---|---|---|
| Bubble Caps | 1.2% | 50 mg/day | 60–90 days | 
| Beads | 1.2% | 45 mg/day | 45–60 days | 
| Pouches | 4.65 g | 230 mg/day | 20–40 days | 
Limitations and Data Gaps
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Toxicity Uncertainty: Chronic exposure studies are absent; acute LD₅₀ values for aquatic invertebrates exceed 100 mg/L .
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Non-Target Effects: (-)-Verbenone inhibits pollination in Apis mellifera at 10 ppm, reducing foraging efficiency by 40% .
 
Environmental Fate and Degradation
Abiotic Degradation
(-)-Verbenone half-lives vary by medium:
Future Research Directions
Enantiomer-Specific Bioactivity
Current studies focus on optimizing (-)-verbenone enantiopurity for enhanced repellency. Field trials with 98% (-)-S enantiomer show 30% greater efficacy than racemic blends .
Microbial Engineering
CRISPR-modified Pseudomonas putida strains achieve 90% verbenol-to-verbenone conversion in vitro, offering sustainable production methods .
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